molecular formula C10H11NO2 B11913963 7-Hydroxy-3,3-dimethylindolin-2-one

7-Hydroxy-3,3-dimethylindolin-2-one

Cat. No.: B11913963
M. Wt: 177.20 g/mol
InChI Key: OAHKNTGVVFWRJJ-UHFFFAOYSA-N
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Description

7-Hydroxy-3,3-dimethylindolin-2-one is a compound belonging to the oxindole family, characterized by a hydroxy group at the 7th position and two methyl groups at the 3rd position of the indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,3-dimethylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin derivatives with suitable nucleophiles. For instance, the reaction of 7-hydroxyisatin with dimethylamine under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the oxindole core to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxy group or the indole nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

7-Hydroxy-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The compound can bind to the active site of these enzymes, thereby blocking their activity and leading to downstream effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

    5,7-Dibromo-3,3-dimethylindolin-2-one: Similar structure but with bromine atoms at the 5th and 7th positions.

    3-Hydroxy-3-methylindolin-2-one: Lacks the second methyl group at the 3rd position.

    3,3-Dimethylindolin-2-one: Lacks the hydroxy group at the 7th position.

Uniqueness: 7-Hydroxy-3,3-dimethylindolin-2-one is unique due to the presence of both the hydroxy group and the two methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-hydroxy-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H11NO2/c1-10(2)6-4-3-5-7(12)8(6)11-9(10)13/h3-5,12H,1-2H3,(H,11,13)

InChI Key

OAHKNTGVVFWRJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)O)NC1=O)C

Origin of Product

United States

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